molecular formula C9H13Cl2N5O B12365510 Moxonidine-13C,d3 (hydrochloride)

Moxonidine-13C,d3 (hydrochloride)

Cat. No.: B12365510
M. Wt: 282.15 g/mol
InChI Key: ZZPAWQYZQVUVHX-CMOUKOEPSA-N
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Description

Moxonidine-13C,d3 (hydrochloride) is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of Moxonidine hydrochloride, which is known for its role as an imidazoline type 1 receptor (I1-R) selective agonist and antihypertensive agent . The isotopic labeling with carbon-13 and deuterium makes it particularly useful in scientific research, especially in the fields of pharmacokinetics and drug metabolism studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Moxonidine-13C,d3 (hydrochloride) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the Moxonidine hydrochloride molecule. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. the general approach involves the use of isotopically labeled precursors and standard organic synthesis techniques .

Industrial Production Methods

Industrial production of Moxonidine-13C,d3 (hydrochloride) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the incorporation of isotopic labels with high precision and purity. The production is typically carried out under controlled conditions to maintain the stability and integrity of the isotopically labeled compound .

Chemical Reactions Analysis

Types of Reactions

Moxonidine-13C,d3 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but typically involve standard laboratory techniques such as reflux, stirring, and temperature control .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms. Substitution reactions can result in the formation of various substituted analogs of Moxonidine-13C,d3 (hydrochloride) .

Scientific Research Applications

Moxonidine-13C,d3 (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

Moxonidine-13C,d3 (hydrochloride) exerts its effects by selectively agonizing the imidazoline type 1 receptor (I1-R). This receptor is found in the rostral ventrolateral medulla, a region of the brain involved in regulating blood pressure. By activating this receptor, Moxonidine reduces sympathetic nervous system activity, leading to a decrease in blood pressure. Additionally, it has a higher affinity for the I1 receptor compared to the alpha-2 adrenergic receptor, which contributes to its antihypertensive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Moxonidine-13C,d3 (hydrochloride) is unique due to its isotopic labeling, which enhances its utility in research applications. The incorporation of carbon-13 and deuterium allows for detailed studies of its pharmacokinetics and metabolism, providing insights that are not possible with non-labeled compounds .

Properties

Molecular Formula

C9H13Cl2N5O

Molecular Weight

282.15 g/mol

IUPAC Name

4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl-6-(trideuterio(113C)methoxy)pyrimidin-5-amine;hydrochloride

InChI

InChI=1S/C9H12ClN5O.ClH/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9;/h3-4H2,1-2H3,(H2,11,12,15);1H/i2+1D3;

InChI Key

ZZPAWQYZQVUVHX-CMOUKOEPSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=C(C(=NC(=N1)C)Cl)NC2=NCCN2.Cl

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC.Cl

Origin of Product

United States

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